molecular formula C12H21BrO4 B162530 Diethyl (5-Bromopentyl)malonate CAS No. 1906-95-2

Diethyl (5-Bromopentyl)malonate

Cat. No. B162530
CAS RN: 1906-95-2
M. Wt: 309.2 g/mol
InChI Key: JZCAZGWJCVMTTQ-UHFFFAOYSA-N
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Description

Diethyl (5-Bromopentyl)malonate is a chemical compound with the molecular formula C12H21BrO4 . It is a clear liquid with a molecular weight of 309.20 g/mol . The compound is also known by the name (5-Bromopentyl)malonic Acid Diethyl Ester .


Synthesis Analysis

The synthesis of Diethyl (5-Bromopentyl)malonate and similar compounds involves the selective monohydrolysis of symmetric diesters . This process is efficient and environmentally benign, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents . It produces no hazardous by-products, making it suitable for large-scale production .


Molecular Structure Analysis

The IUPAC name for Diethyl (5-Bromopentyl)malonate is diethyl 2-(5-bromopentyl)propanedioate . The InChI string representation is InChI=1S/C12H21BrO4/c1-3-16-11(14)10(12(15)17-4-2)8-6-5-7-9-13/h10H,3-9H2,1-2H3 . The compound has a Canonical SMILES representation of CCOC(=O)C(CCCCCBr)C(=O)OCC .


Physical And Chemical Properties Analysis

Diethyl (5-Bromopentyl)malonate is a liquid at 20°C . It has a specific gravity of 1.23 and a boiling point of 161°C . .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Allenic Amino-Acids Synthesis : The preparation of allenic amino-acids from allenic bromides and diethyl formylaminomalonate, where 5-Bromopent-3-en-1-yne, a compound related to Diethyl (5-Bromopentyl)malonate, was used to yield 2-aminohept-4-en-6-ynoic acid (Black & Landor, 1968).

  • Liquid Crystal Compounds Synthesis : The synthesis of 5-ethyl-2-(4-cyanophenyl)-1,3-Dioxane through reduction and cycloaddition reaction, starting from 2-ethyl diethyl malonate (Han De-yu, 2005).

  • Radioiodinated Vinylalkylbarbituric Acid Analogue : In cerebral perfusion agents, diethyl 2-ethyl-2-(1-pentyn-5-yl)malonate was used in the synthesis of a new iodinated barbiturate, demonstrating potential in brain uptake studies (Srivastava et al., 1983).

Kinetics and Reaction Studies

  • Kinetics of Bromination : The kinetics of bromination of diethyl malonate in aqueous solution were investigated, providing insights into the reaction mechanisms and catalytic processes (Bell, Everett & Longuet-Higgins, 1946).

  • Esterification of Amino Acids : Diethyl (ethoxymethylene) malonate was used to protect the amino group of amino acids, leading to the synthesis of various esterified derivatives (Alaiz et al., 1989).

Novel Compound Synthesis

  • Phthalocyanines Synthesis : Novel crown ether-substituted phthalocyanines were synthesized using diethyl malonate, showcasing its role in the creation of new macrocycles (Koçak et al., 2000).

  • Difluoroacrylates Synthesis : Diethyl malonates substituted in the α-position were used for the synthesis of β,β-difluoro-α-alkylacrylates, highlighting the versatility of diethyl malonates in complex organic syntheses (Bumgardner, 1992).

Safety And Hazards

Diethyl (5-Bromopentyl)malonate is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective equipment, including gloves and eye protection, should be worn when handling the compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a cool, well-ventilated place .

properties

IUPAC Name

diethyl 2-(5-bromopentyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrO4/c1-3-16-11(14)10(12(15)17-4-2)8-6-5-7-9-13/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCAZGWJCVMTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCBr)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402863
Record name Diethyl (5-bromopentyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (5-Bromopentyl)malonate

CAS RN

1906-95-2
Record name Diethyl (5-bromopentyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Galli, L Mandolini - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
… The choice of the anion derived from diethyl 5-bromopentylmalonate as the substrate for the present kinetic investigation is motivated by the fact that its cyclisation rate, lying …
Number of citations: 5 pubs.rsc.org
G Zięba, M Rojkiewicz, V Kozik, K Jarzembek… - Monatshefte für Chemie …, 2012 - Springer
A series of mono-alkylcarboxylic acid derivatives of tetraphenylporphyrin have been prepared. All the porphyrins were completely characterized by use of mass, 1 H NMR, UV–visible, …
Number of citations: 14 link.springer.com
W Huang, CD Han - Macromolecules, 2006 - ACS Publications
Three combined main-chain/side-chain liquid-crystalline polymers (MCSCLCPs) were prepared via hydrogen bonding or ionic interactions. The first MCSCLCP, PyHQ12−7CNCOOH, …
Number of citations: 36 pubs.acs.org
W Huang - 2006 - rave.ohiolink.edu
Three segmented main-chain thermotropic liquid crystalline polymers (TLCPs) functionalized with nitrogen-containing heterocyclic groups were synthesized; namely PyHQ12 having …
Number of citations: 5 rave.ohiolink.edu

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